4-(2-fluorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide
Overview
Description
The compound “4-(2-fluorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a morpholinylsulfonyl group, a piperazine ring, and a carbothioamide group. These groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring (a six-membered ring with two nitrogen atoms), attached to a fluorophenyl group (a benzene ring with a fluorine atom), a morpholinylsulfonyl group (a morpholine ring attached to a sulfonyl group), and a carbothioamide group (a functional group featuring a carbon atom double-bonded to both an amine and a thiol). The exact three-dimensional structure would depend on the specific orientations and conformations of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the carbothioamide group might participate in reactions involving the carbonyl or thiol groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of a fluorine atom might increase the compound’s stability and affect its polarity .Mechanism of Action
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future studies might focus on improving its efficacy or reducing side effects. If it’s a material or industrial chemical, research might aim to improve its synthesis or discover new applications .
Properties
IUPAC Name |
4-(2-fluorophenyl)-N-(4-morpholin-4-ylsulfonylphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3S2/c22-19-3-1-2-4-20(19)24-9-11-25(12-10-24)21(30)23-17-5-7-18(8-6-17)31(27,28)26-13-15-29-16-14-26/h1-8H,9-16H2,(H,23,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXPXPQJASGGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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